molecular formula C8H12O B14319474 1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene CAS No. 106094-86-4

1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene

Cat. No.: B14319474
CAS No.: 106094-86-4
M. Wt: 124.18 g/mol
InChI Key: QXZXRJWSXJMKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene is a chemical compound with the molecular formula C9H12O It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

106094-86-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-prop-2-enoxycyclopentene

InChI

InChI=1S/C8H12O/c1-2-7-9-8-5-3-4-6-8/h2,5H,1,3-4,6-7H2

InChI Key

QXZXRJWSXJMKEO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.